molecular formula C10H16N2S B12102276 2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine

2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine

Cat. No.: B12102276
M. Wt: 196.31 g/mol
InChI Key: LDGYCXCUFVRXDI-UHFFFAOYSA-N
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Description

2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine is a heterocyclic organic compound. It features a benzothiazole ring fused with a tetrahydro structure, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The methyl group is introduced via alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
  • 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride

Uniqueness

2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Biological Activity

2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine is a compound that belongs to the benzothiazole family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N2SC_{10}H_{12}N_2S. The compound features a benzothiazole ring substituted with a methyl group and an amine functional group that contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The benzothiazole moiety can interact with various enzymes through non-covalent interactions or covalent bonding at nucleophilic sites. This interaction can inhibit enzyme function, affecting metabolic pathways.
  • Receptor Modulation : Compounds in this class may modulate neurotransmitter receptors or other cellular receptors, influencing signaling pathways crucial for cellular function.
  • Antimicrobial Activity : Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes in pathogens.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of benzothiazole derivatives. For instance:

CompoundMIC (μg/mL)Target Organism
This compound4.0Staphylococcus aureus
This compound8.0Escherichia coli

These results suggest that the compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Benzothiazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s disease. A study highlighted the potential of modified benzothiazoles in inhibiting acetylcholinesterase (AChE), an enzyme associated with cognitive decline:

CompoundAChE Inhibition IC50 (μM)
This compound0.74

This indicates a strong potential for cognitive enhancement through modulation of cholinergic pathways .

Study on Anticonvulsant Activity

A series of benzothiazole derivatives were synthesized and evaluated for anticonvulsant activity. The results indicated that compounds similar to this compound showed significant efficacy in reducing seizure frequency without notable neurotoxicity .

Clinical Implications

The diverse biological activities of this compound suggest potential applications in treating infections and neurodegenerative disorders. Further clinical studies are warranted to explore its therapeutic window and safety profile in humans.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C10H16N2S/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h7H,2-6,11H2,1H3

InChI Key

LDGYCXCUFVRXDI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)CCN

Origin of Product

United States

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